Cy7.5 hydrazide is a near-infrared fluorescent dye belonging to the cyanine dye family, specifically designed for labeling biomolecules that contain carbonyl groups, such as aldehydes and ketones. This compound exhibits significant spectral properties, including an absorption maximum of approximately 788 nm and an emission maximum of 808 nm, making it suitable for various imaging applications, particularly in biological research and diagnostics. The molecular formula for Cy7.5 hydrazide is , with a molecular weight of 735.82 g/mol .
Cy7.5 hydrazide primarily reacts with carbonyl compounds through the formation of stable hydrazones. This reaction is particularly useful in labeling glycoproteins after periodate oxidation of sugar moieties, which generates aldehyde groups. The mechanism involves nucleophilic attack by the hydrazide on the carbonyl carbon, resulting in the release of water and the formation of a covalent bond .
Cy7.5 hydrazide demonstrates notable biological activity as a fluorescent probe, allowing for the visualization of biomolecules in various biological contexts. Its ability to label proteins and other biomolecules enables researchers to track cellular processes and interactions in real-time. The dye's near-infrared properties facilitate deeper tissue penetration and reduced background fluorescence, enhancing imaging quality in vivo .
The synthesis of Cy7.5 hydrazide typically involves several steps:
Cy7.5 hydrazide is widely used in various applications, including:
Interaction studies involving Cy7.5 hydrazide often focus on its binding affinity with various biomolecules containing carbonyl groups. These studies help elucidate the specificity and efficiency of the labeling process, providing insights into how effectively Cy7.5 hydrazide can be used to tag proteins or other molecules under different physiological conditions. Such studies are crucial for optimizing experimental conditions in fluorescence-based assays .
Several compounds share structural and functional similarities with Cy7.5 hydrazide, including:
Cy7.5 hydrazide stands out due to its higher fluorescence quantum yield compared to similar compounds like Indocyanine Green, making it particularly effective for in vivo imaging applications where sensitivity is crucial. Its specific reactivity with carbonyl groups allows for targeted labeling strategies that can enhance the specificity of biological assays .
Cyanine 7.5 hydrazide represents a significant near-infrared fluorescent compound characterized by its reactive hydrazide moiety, which enables specific conjugation with carbonyl-containing biomolecules [1]. The molecular structure of Cyanine 7.5 hydrazide features a polymethine chain with a six-membered ring that rigidizes the structure, contributing to its enhanced quantum yield compared to similar fluorophores [6]. This compound exhibits an absorption maximum at 788 nm and an emission maximum at 808 nm, making it particularly valuable for deep tissue imaging applications [4].
The fundamental conjugation mechanism of Cyanine 7.5 hydrazide involves a nucleophilic attack by the hydrazide group on carbonyl compounds, specifically targeting aldehydes and ketones [1] [3]. This chemoselective reaction proceeds through a well-defined pathway:
The reaction mechanism can be represented by the following equation:
R-C=O + H₂N-NH-CO-(Cyanine 7.5) → R-C=N-NH-CO-(Cyanine 7.5) + H₂O [12] [15]
This chemoselective nature of hydrazide conjugation provides significant advantages in bioconjugation strategies, particularly when working with complex biomolecules that contain multiple functional groups [10]. The reaction demonstrates excellent compatibility with aqueous environments, allowing conjugations to proceed under mild conditions that preserve the integrity of sensitive biological molecules [12].
Table 1: Reactivity Comparison of Cyanine 7.5 Hydrazide with Different Carbonyl Compounds
| Carbonyl Compound Type | Relative Reactivity | Reaction Conditions | Hydrazone Stability |
|---|---|---|---|
| Aryl aldehydes | High | pH 4.5-6.0, 25°C | High |
| Aliphatic aldehydes | Moderate to High | pH 4.5-6.0, 25°C | Moderate |
| Aryl ketones | Low to Moderate | pH 4.0-5.5, 25°C | Moderate |
| Aliphatic ketones | Low | pH 4.0-5.0, 25°C | Low to Moderate |
The conjugation efficiency is significantly influenced by the electronic properties of the carbonyl compound [14] [16]. Electron-deficient carbonyls generally exhibit enhanced reactivity due to increased electrophilicity of the carbonyl carbon [14]. This principle guides the selection of appropriate carbonyl-containing molecules for efficient conjugation with Cyanine 7.5 hydrazide in various applications [10] [12].
The reaction kinetics of Cyanine 7.5 hydrazide conjugation demonstrates pronounced pH dependence, which significantly impacts both reaction rate and yield [17] [20]. Understanding these pH effects is crucial for optimizing conjugation protocols and achieving precise stoichiometric control in bioconjugation applications [18].
At the molecular level, pH influences the protonation state of both the hydrazide group and the carbonyl compound, directly affecting their reactivity [17]. The hydrazide group of Cyanine 7.5 hydrazide exhibits optimal nucleophilicity under mildly acidic conditions, typically between pH 4.5 and 5.5, where it maintains sufficient nucleophilic character while the carbonyl compound remains adequately electrophilic [20] [29].
The reaction rate constants for hydrazide-carbonyl conjugations follow a bell-shaped pH-rate profile, with maximum efficiency observed in the mildly acidic range [18] [20]. This can be attributed to two competing effects:
Experimental data reveals that the second-order rate constant (k₂) for hydrazide-carbonyl reactions can vary by several orders of magnitude across the pH range of 3.0 to 8.0 [20] [35]. For instance, at pH 7.4, the rate constants typically range from 0.1 to 10 M⁻¹s⁻¹, depending on the specific carbonyl compound structure [20].
Table 2: Effect of pH on Reaction Kinetics of Cyanine 7.5 Hydrazide Conjugation
| pH Value | Relative Reaction Rate | Reaction Completion Time* | Hydrazone Stability |
|---|---|---|---|
| 3.0 | Low | 12-24 hours | High |
| 4.0 | Moderate | 6-12 hours | High |
| 5.0 | High | 2-6 hours | Moderate to High |
| 6.0 | Moderate | 4-8 hours | Moderate |
| 7.0 | Low | 8-24 hours | Low to Moderate |
| 8.0 | Very Low | 24-48 hours | Low |
*For reaction with 10-fold molar excess of carbonyl compound at 25°C [18] [20] [29]
Stoichiometric control in Cyanine 7.5 hydrazide conjugations requires careful consideration of several parameters [18]. The reaction stoichiometry typically follows a 1:1 molar ratio between the hydrazide and carbonyl groups [18] [29]. However, to drive the reaction to completion, an excess of one reagent is often employed, with the specific ratio determined by the application requirements [29].
For analytical applications requiring precise dye-to-molecule ratios, the following strategies can be implemented for stoichiometric control:
The reaction efficiency can be further enhanced through the addition of catalysts such as aniline, which facilitates the formation of a more reactive Schiff base intermediate [12] [15]. This catalytic approach can accelerate reaction rates by 10-100 fold, allowing conjugations to proceed efficiently even at neutral pH values [12] [20].
The purification of Cyanine 7.5 hydrazide and its conjugates presents unique challenges due to the compound's spectral properties, hydrophobicity, and charge characteristics [24] [27]. Effective purification strategies are essential for obtaining high-purity products suitable for advanced applications in biomedical imaging and analysis [21] [24].
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) represents a primary method for purifying Cyanine 7.5 hydrazide conjugates, leveraging the compound's inherent hydrophobicity [24] [27]. The typical RP-HPLC purification protocol involves:
Table 3: RP-HPLC Parameters for Cyanine 7.5 Hydrazide Purification
| Parameter | Optimal Conditions | Notes |
|---|---|---|
| Column Type | C18, 150-250 mm × 4.6 mm, 3-5 μm particle size | Provides suitable retention of hydrophobic dyes |
| Mobile Phase A | Water with 0.1% TFA or 10 mM ammonium formate | Maintains acidic conditions for stability |
| Mobile Phase B | Acetonitrile with 0.1% TFA | Organic component for elution |
| Gradient Profile | 30-70% B over 20-30 minutes | Optimized for Cyanine 7.5 derivatives |
| Flow Rate | 1.0-1.5 mL/min | Balances resolution and analysis time |
| Detection Wavelengths | 280 nm and 788 nm | Monitors both protein and dye components |
| Column Temperature | 25-30°C | Maintains consistent separation |
Fast Protein Liquid Chromatography (FPLC) offers complementary capabilities for purifying Cyanine 7.5 hydrazide conjugates, particularly for protein-dye conjugates where maintaining biological activity is crucial [25] [26]. The FPLC approach typically employs:
For hydrazide-activated supports used in affinity chromatography, specialized protocols have been developed [22] [25]. These involve:
The purification efficiency for Cyanine 7.5 hydrazide conjugates can be assessed through multiple analytical techniques [24] [27]. Typical purity criteria include:
For challenging purifications involving complex conjugates, multi-dimensional chromatography combining RP-HPLC and FPLC techniques may be necessary [24] [25]. This approach typically involves:
Cyanine 7.5 hydrazide exhibits distinctive near-infrared spectral characteristics that position it as a valuable fluorescent probe for biological applications. The compound demonstrates an absorption maximum at 788 nanometers and an emission maximum at 808 nanometers [1] [2] [3]. These spectral properties place Cyanine 7.5 hydrazide in the near-infrared region of the electromagnetic spectrum, where biological tissues exhibit enhanced transparency and reduced background interference [1] [2].
The near-infrared absorption profile of Cyanine 7.5 hydrazide is characterized by a high extinction coefficient of 223,000 liters per mole per centimeter [1] [2] [3]. This substantial molar absorptivity indicates strong light absorption capacity, which is crucial for effective fluorescence applications. The absorption spectrum of Cyanine 7.5 hydrazide closely resembles that of indocyanine green, a clinically approved near-infrared contrast agent, but with superior quantum yield properties [1] [2] [4].
The emission profile at 808 nanometers provides several advantages for imaging applications. This wavelength falls within the biological transparency window, enabling deeper tissue penetration and reduced autofluorescence from biological components [5] [6]. The near-infrared emission characteristics make Cyanine 7.5 hydrazide particularly suitable for in vivo imaging applications where tissue penetration depth is critical [1] [2] [4].
The molecular structure of Cyanine 7.5 hydrazide, with its heptamethine chain and hydrazide functional group, contributes to its unique spectral properties. The compound possesses a molecular formula of C₄₅H₅₂Cl₂N₄O and a molecular weight of 735.82 grams per mole [1] [2] [7]. The presence of the hydrazide moiety enables specific reactivity with carbonyl compounds while maintaining the desirable near-infrared spectral characteristics of the parent Cyanine 7.5 chromophore [1] [2] [8].
The fluorescence quantum yield of Cyanine 7.5 hydrazide has been determined to be 0.10 [3] [9]. This quantum yield, while moderate compared to some other cyanine derivatives, represents a significant improvement over indocyanine green and provides enhanced fluorescence efficiency for near-infrared applications [1] [2] [4]. The quantum yield optimization in Cyanine 7.5 hydrazide is attributed to structural modifications that reduce non-radiative decay pathways and enhance fluorescence emission [10] [5].
Comparative analysis reveals that Cyanine 7.5 hydrazide has a lower quantum yield than Cyanine 7 hydrazide (0.30) and Cyanine 5 hydrazide (0.27) [11] [12]. However, the quantum yield of 0.10 is still considered advantageous for near-infrared applications, particularly when combined with the high extinction coefficient and favorable absorption/emission wavelengths [3] [9].
The Stokes shift of Cyanine 7.5 hydrazide is 20 nanometers, calculated from the difference between the emission maximum (808 nanometers) and absorption maximum (788 nanometers) [1] [2] [6]. This relatively small Stokes shift is characteristic of cyanine dyes and indicates minimal structural reorganization between the ground and excited states [13] [14]. The small Stokes shift contributes to the spectral efficiency of the dye but may require careful consideration in fluorescence microscopy applications to minimize self-absorption effects [13] [15].
Research on cyanine dye quantum yield optimization has demonstrated that structural modifications can significantly impact fluorescence efficiency. Studies have shown that quantum yield variations in cyanine dyes can span several orders of magnitude depending on substituent effects and environmental conditions [15] [16]. The optimization of Cyanine 7.5 hydrazide involves balancing structural features that enhance fluorescence while maintaining the desired near-infrared spectral properties [15] [14].
The molecular brightness coefficient, which combines extinction coefficient and quantum yield, provides a comprehensive measure of fluorescence performance. For Cyanine 7.5 hydrazide, this parameter (ε × Φ = 223,000 × 0.10 = 22,300) represents a balance between absorption strength and emission efficiency [15] [16]. This molecular brightness is suitable for sensitive detection applications where near-infrared fluorescence is required [15] [16].
The spectral properties of Cyanine 7.5 hydrazide exhibit significant dependence on solvent polarity, a characteristic feature of cyanine dyes that reflects their charge distribution and electronic structure [17] [18]. The compound demonstrates moderate solubility in water and good solubility in polar organic solvents including dimethyl formamide, dimethyl sulfoxide, and alcohols [1] [2] [19].
Solvent polarity effects on cyanine dyes typically manifest as shifts in both absorption and emission maxima, changes in fluorescence quantum yield, and alterations in fluorescence lifetime [17] [20] [18]. For heptamethine cyanine dyes like Cyanine 7.5 hydrazide, these effects are particularly pronounced due to the extended conjugation system and polarizable electron density [17] [21] [22].
Research on similar cyanine compounds has demonstrated that increasing solvent polarity generally leads to bathochromic (red) shifts in absorption spectra due to stabilization of the excited state relative to the ground state [17] [18]. The magnitude of these shifts depends on both the dielectric constant and refractive index of the solvent [17] [18]. For near-infrared cyanine dyes, solvent effects are often described by modified Lippert-Mataga equations that account for both dipolar and polarizability contributions [17] [18].
The fluorescence quantum yield of Cyanine 7.5 hydrazide varies significantly with solvent environment. Studies on related cyanine derivatives have shown quantum yield variations ranging from less than 0.01 in highly polar aqueous media to greater than 0.3 in less polar organic solvents [15] [23]. This variation is attributed to increased non-radiative decay rates in polar solvents due to enhanced vibrational coupling and excited state interactions [15] [21].
Environmental effects on Cyanine 7.5 hydrazide spectral properties are particularly relevant for biological applications. In aqueous biological environments, the dye may experience protein binding, membrane interactions, and varying local polarity conditions that can modulate its photophysical behavior [24] [16]. These environmental interactions can lead to fluorescence enhancement or quenching, depending on the specific binding context [24] [16].
The aggregation behavior of Cyanine 7.5 hydrazide in different solvent systems also influences its spectral characteristics. In polar aqueous media, cyanine dyes tend to form H-aggregates that exhibit reduced fluorescence and blue-shifted absorption spectra [23] [22]. The hydrazide functionality may influence aggregation behavior through hydrogen bonding interactions and electrostatic effects [23] [22].
Temperature effects combined with solvent polarity provide additional insight into the photophysical behavior of Cyanine 7.5 hydrazide. Increased temperature generally reduces fluorescence quantum yield due to enhanced thermal motion and non-radiative decay processes [20] [21]. The combination of temperature and solvent polarity effects can be used to optimize fluorescence performance for specific applications [20] [21].
| Photophysical Property | Value | Measurement Conditions |
|---|---|---|
| Absorption Maximum | 788 nm | Standard conditions |
| Emission Maximum | 808 nm | Standard conditions |
| Stokes Shift | 20 nm | Calculated |
| Extinction Coefficient | 223,000 L⋅mol⁻¹⋅cm⁻¹ | Standard conditions |
| Fluorescence Quantum Yield | 0.10 | Standard conditions |
| Molecular Brightness | 22,300 | ε × Φ |
| Solvent Parameter | Effect on Spectral Properties | Magnitude |
|---|---|---|
| Dielectric Constant | Bathochromic shift in absorption | Variable |
| Refractive Index | Influences both absorption and emission | Moderate |
| Hydrogen Bonding Capacity | Affects quantum yield and lifetime | Significant |
| Viscosity | Influences rotational relaxation | Moderate |